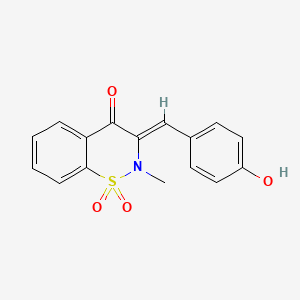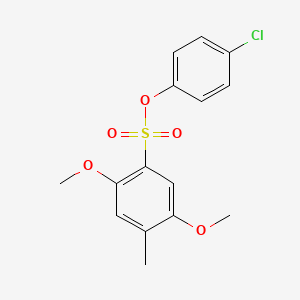![molecular formula C20H17N7O2S B13374159 N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives under controlled conditions.
Urea Formation: The final step involves the reaction of the thioacetylated intermediate with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the urea moiety using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Functionalized triazolopyrimidine derivatives.
Applications De Recherche Scientifique
N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The sulfanyl and urea groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea
- N-{[(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea
Uniqueness
N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea is unique due to the presence of the benzyl group, which can influence its biological activity and binding properties. This structural feature may result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Propriétés
Formule moléculaire |
C20H17N7O2S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C20H17N7O2S/c28-16(24-20(29)23-15-9-5-2-6-10-15)12-30-19-17-18(21-13-22-19)27(26-25-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,23,24,28,29) |
Clé InChI |
LDGBXDPXDIOFQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC(=O)NC4=CC=CC=C4)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13374077.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine](/img/structure/B13374083.png)
![3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13374086.png)
![2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)

![3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13374108.png)
![methyl 4-{[1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374114.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)

![2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B13374135.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)

![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)

